1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one
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Overview
Description
1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one is a chemical compound that belongs to the class of xanthene derivatives. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a xanthene core with a hydroxyphenylmethyl group attached to it, which contributes to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one can be achieved through several synthetic routes. One common method involves the cyclization of ortho-hydroxybenzyl alcohols with phthalic anhydride under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the xanthene core.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the xanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one has a wide range of scientific research applications:
Chemistry: Used as a fluorescent dye and a pH indicator due to its ability to emit light upon excitation.
Biology: Employed in the study of cellular processes and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacturing of dyes, pigments, and optical brighteners.
Mechanism of Action
The mechanism of action of 1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene derivative used as a fluorescent dye.
Rhodamine: Known for its use in fluorescence microscopy and as a tracer dye.
Eosin: Used in histology for staining tissues.
Uniqueness
1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its hydroxyphenylmethyl group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
28853-23-8 |
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Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
1-[(2-hydroxyphenyl)methyl]xanthen-3-one |
InChI |
InChI=1S/C20H14O3/c21-16-10-15(9-13-5-1-3-7-18(13)22)17-11-14-6-2-4-8-19(14)23-20(17)12-16/h1-8,10-12,22H,9H2 |
InChI Key |
SJXMNRMVCVYNCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=CC(=O)C=C3O2)CC4=CC=CC=C4O |
Origin of Product |
United States |
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